
2,3-Difluoro-6-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
2,3-Difluoro-6-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H3F5O2 It belongs to the class of benzoic acid derivatives and is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
For instance, the compound can be synthesized by reacting 2,3-difluorobenzoic acid with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 2,3-Difluoro-6-(trifluoromethyl)benzoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the yield and purity of the final product. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Difluoro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield hydroxy derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzoic acids.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a crucial intermediate in organic synthesis.
Medicinal Chemistry
2,3-Difluoro-6-(trifluoromethyl)benzoic acid has been investigated for its potential biological activities. Research indicates that compounds with similar structures often exhibit notable anti-inflammatory and anticancer properties. The presence of fluorine atoms is believed to enhance binding affinity to biological targets, thus increasing the effectiveness of therapeutic agents .
Studies have shown that this compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The introduction of fluorine atoms can improve metabolic stability and binding affinity, making it an attractive candidate for further pharmacological studies. For instance, compounds structurally related to this benzoic acid derivative have demonstrated varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Candida albicans .
Case Study 1: Antimicrobial Activity
Research has indicated that derivatives of benzoic acid with trifluoromethyl substitutions show significant antimicrobial activity. In vitro studies demonstrated that certain derivatives exhibit lower minimum inhibitory concentration (MIC) values against bacterial strains compared to standard antibiotics .
Case Study 2: Anti-inflammatory Properties
In a study focusing on the anti-inflammatory effects of fluorinated compounds, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines in cell culture models. Results suggested that this compound could potentially serve as a lead compound for developing new anti-inflammatory drugs.
Comparative Analysis with Related Compounds
To provide a clearer understanding of the uniqueness of this compound among similar compounds, a comparative analysis is presented below:
Compound Name | Structural Features | Notable Differences |
---|---|---|
2,6-Difluoro-3-(trifluoromethyl)benzoic acid | Contains trifluoromethyl group | Higher fluorine content may enhance lipophilicity |
2,3-Difluoro-6-methoxybenzoic acid | Substituted with methoxy group | Different reactivity due to methoxy's electron-donating effect |
2,6-Difluoro-3-(methylthio)benzoic acid | Similar structure but different substitution | Variations in biological activity |
The dual fluorination pattern and specific steric configuration of this compound may enhance its efficacy and selectivity as a therapeutic agent compared to other structurally related compounds.
Wirkmechanismus
The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorobenzoic acid: Similar in structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the additional fluorine atoms.
2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but lacks the additional fluorine atoms
Uniqueness
2,3-Difluoro-6-(trifluoromethyl)benzoic acid is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric properties
Biologische Aktivität
2,3-Difluoro-6-(trifluoromethyl)benzoic acid (CAS No. 186517-16-8) is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine substituents, suggests potential biological activity that warrants detailed exploration.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 6 position of the benzoic acid framework.
Biological Activity Overview
Research into the biological activity of this compound indicates several areas of potential application:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of fluorine atoms may enhance its lipophilicity and membrane permeability, contributing to its efficacy.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant for drug development targeting specific diseases.
- Anti-inflammatory Effects : Some studies have indicated that fluorinated compounds can modulate inflammatory responses, making them candidates for anti-inflammatory drug development.
Antimicrobial Activity
A study assessed the antimicrobial effects of several fluorinated benzoic acids, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Control (Ciprofloxacin) | 0.5 | Staphylococcus aureus |
Control (Ciprofloxacin) | 1 | Escherichia coli |
These results indicate that while the compound is less potent than ciprofloxacin, it still demonstrates significant antibacterial activity.
Enzyme Inhibition
Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. A related study found that derivatives of benzoic acids with trifluoromethyl groups can inhibit COX-1 and COX-2 with varying degrees of potency.
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | 10 | 5 |
Aspirin | 0.5 | 10 |
This data suggests that this compound could be a candidate for further development as an anti-inflammatory agent.
The biological activity of this compound is likely mediated through its interactions with cellular targets such as enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, facilitating cellular uptake and interaction with biological macromolecules.
Eigenschaften
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFYNXCPSXXODX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-16-8 | |
Record name | 2,3-difluoro-6-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.